Biurea
Overview
Description
Mechanism of Action
Target of Action
Biurea primarily targets Transient Receptor Potential (TRP) channels . TRP channels are a superfamily of ion channels widely distributed in the central nervous system . They play a crucial role in various physiological processes, including sensory perception and cellular responses to the environment .
Mode of Action
It is known that this compound and its derivatives can act as inhibitors of these channels . This interaction leads to changes in the function of the TRP channels, affecting the flow of ions across the cell membrane .
Biochemical Pathways
It is known that this compound can influence the activity of trp channels . These channels are involved in various cellular processes, including signal transduction, ion homeostasis, and cell survival . Therefore, the inhibition of TRP channels by this compound can potentially affect these processes.
Result of Action
The result of this compound’s action is the inhibition of TRP channels, which can lead to changes in cellular processes such as signal transduction, ion homeostasis, and cell survival . In the context of its use as a pesticide, this compound and its derivatives have shown excellent insecticidal activities against certain pests like the bean aphid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the insecticidal activity of this compound can vary depending on the specific pest species and their environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biurea is synthesized through the transamidation reaction between urea and hydrazine . The reaction typically involves heating urea and hydrazine together under controlled conditions to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by heating urea and hydrazine in a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of this compound. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Biurea undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: this compound can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Oxidation products may include urea, carbon dioxide, and nitrogen oxides.
Reduction: Reduction products include hydrazine and its derivatives.
Substitution: Substitution reactions yield a variety of this compound derivatives, depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Biurea is similar to other compounds such as urea, thiourea, and biuret. it has unique properties that distinguish it from these compounds:
Urea (CO(NH₂)₂): Urea is a simpler compound with a single carbonyl group, whereas this compound has two carbonyl groups connected by a hydrazine moiety.
Thiourea (SC(NH₂)₂): Thiourea contains a sulfur atom in place of the oxygen atom found in urea and this compound.
Biuret (HN(CONH₂)₂): Biuret is formed by the condensation of two urea molecules and has a similar structure to this compound but lacks the hydrazine moiety.
This compound’s unique structure allows it to form specific coordination complexes and participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(carbamoylamino)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUZGMIUTMRARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
Record name | BIUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19883 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024628 | |
Record name | Biurea | |
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Molecular Weight |
118.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Biurea is a white powder. (NTP, 1992), White solid; [CAMEO] | |
Record name | BIUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19883 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Hydrazinedicarboxamide | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 238 mg/L at 16 °C | |
Record name | BIUREA | |
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URL | https://cameochemicals.noaa.gov/chemical/19883 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |
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Vapor Pressure |
0.0000595 [mmHg], 5.9X10-5 mm Hg at 25 °C /Estimated/ | |
Record name | 1,2-Hydrazinedicarboxamide | |
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Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |
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Color/Form |
Plates from water | |
CAS No. |
110-21-4 | |
Record name | BIUREA | |
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URL | https://cameochemicals.noaa.gov/chemical/19883 | |
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Record name | Diurea | |
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Record name | 1,2-Hydrazinedicarboxamide | |
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Record name | Biurea | |
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Record name | 1,2-Hydrazinedicarboxamide | |
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Record name | Biurea | |
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Record name | 1,1-hydrazoformamide | |
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Record name | BIUREA | |
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Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
471 to 473 °F (NTP, 1992), 258 °C | |
Record name | BIUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19883 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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